molecular formula C10H20O B3274032 Dihydrocitronellal CAS No. 60018-13-5

Dihydrocitronellal

Cat. No. B3274032
CAS RN: 60018-13-5
M. Wt: 156.26 g/mol
InChI Key: UCSIFMPORANABL-SNVBAGLBSA-N
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Description

Dihydrocitronellal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms . It is a dry, grassy, and rose tasting compound .


Synthesis Analysis

The synthesis of Dihydrocitronellal can be achieved through the hydrogenation of Citral and Citronellal . This process involves multistage chemical reactions such as hydrogenation and cyclization . More specifically, Pd and Ni metals were impregnated over acidic support (e.g., hetero-poly acid supported montmorillonite, HPA_MM) . The 8 wt% Ni-HPA-MM catalyst has produced 63% menthols from citral hydrogenation (80 °C, 1.0 MPa) within 24 h .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dihydrocitronellal include hydrogenation and cyclization . The reaction is very complex and a bifunctional catalyst exhibiting especially Lewis acid sites for cyclisation of citronellal to isopulegol are needed, while metal particles are required for its hydrogenation to menthols .

Scientific Research Applications

Olfactory Properties

  • Dihydrocitronellal, when studied in its enantiomeric forms, shows significant qualitative and quantitative differences in odor. This was discovered through stereo-specific preparation from (+)-pulegone and investigating the olfactory properties of the final products and intermediates (Skorianetz, Giger, & Ohloff, 1971).

Chemical Synthesis and Transformation

  • The hydrogenation of citral in a biphasic system using a water-soluble palladium complex has been studied, with dihydrocitronellal being one of the main products. This process highlights the significance of dihydrocitronellal in chemical synthesis, where its yield can reach up to 93% under certain conditions (Tin, Wong, Li, Li, & Li, 1999).

Biological Screening of Terpenes

  • Dihydrocitronellol, a related compound to dihydrocitronellal, has been explored for its biological activities. It was found to be the most active terpene in in vitro bioassays against Schistosoma mansoni, a parasite responsible for schistosomiasis mansoni. This study highlights the potential antiparasitic applications of dihydrocitronellal and related compounds (Mafud et al., 2016).

Health Benefits of Related Flavonoids

  • Dihydromyricetin, a flavonoid that shares structural similarities with dihydrocitronellal, exhibits a range of health-benefiting activities with minimal adverse effects. This flavonoid has demonstrated antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory activities, suggesting potential health applications for dihydrocitronellal (Li et al., 2017).

Safety and Hazards

While specific safety and hazard information for Dihydrocitronellal is not available, it’s worth noting that related compounds like Citronellal are considered combustible liquids. They can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction .

Future Directions

Future research could focus on improving the selectivity and efficiency of the synthesis process for Dihydrocitronellal. This could involve the design of more selective, active, and cost-effective metal-acid (bifunctional) catalysts for menthol production via citral and citronellal hydrogenations .

properties

IUPAC Name

(3R)-3,7-dimethyloctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSIFMPORANABL-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocitronellal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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